molecular formula C14H15NO4S B6248171 3-(naphthalene-2-sulfonamido)butanoic acid CAS No. 880079-10-7

3-(naphthalene-2-sulfonamido)butanoic acid

Cat. No.: B6248171
CAS No.: 880079-10-7
M. Wt: 293.3
InChI Key:
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Description

3-(Naphthalene-2-sulfonamido)butanoic acid is an organic compound characterized by the presence of a naphthalene ring attached to a sulfonamide group, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalene-2-sulfonamido)butanoic acid typically involves the following steps:

    Naphthalene-2-sulfonyl chloride preparation: This is achieved by reacting naphthalene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

    Formation of naphthalene-2-sulfonamide: The naphthalene-2-sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide.

    Attachment of butanoic acid: The final step involves the reaction of the naphthalene-2-sulfonamide with a butanoic acid derivative, typically through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts (e.g., palladium on carbon) are used.

    Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

3-(Naphthalene-2-sulfonamido)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(naphthalene-2-sulfonamido)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the naphthalene ring can engage in π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-2-sulfonic acid: Lacks the butanoic acid moiety, making it less versatile in forming amide bonds.

    Naphthalene-1-sulfonamido derivatives: Differ in the position of the sulfonamide group, which can affect their chemical reactivity and biological activity.

    Butanoic acid derivatives: Without the naphthalene ring, these compounds may have different physical and chemical properties.

Properties

CAS No.

880079-10-7

Molecular Formula

C14H15NO4S

Molecular Weight

293.3

Purity

95

Origin of Product

United States

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